Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold
Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold
An In-depth Technical Guide to 7-Bromo-6-chloropyrido[2,3-b]pyrazine: Properties, Reactivity, and Applications in Drug Discovery
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of purines and pteridines, this nitrogen-rich system is adept at forming key hydrogen bond interactions within the active sites of various biological targets, particularly protein kinases.[1] The electron-deficient nature of the pyrazine ring, combined with the pyridine fusion, imparts unique electronic and solubility characteristics that are often advantageous in drug design.[2]
This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-6-chloropyrido[2,3-b]pyrazine . The presence of two distinct, orthogonally reactive halogen atoms on the pyridine ring makes this molecule a highly versatile and valuable building block for the synthesis of complex molecular architectures. It is not merely an intermediate but a carefully designed scaffold enabling rapid library generation and systematic structure-activity relationship (SAR) studies, which are cornerstones of modern drug discovery programs.[3][4] This document provides a comprehensive overview of its chemical properties, predicted spectroscopic signature, synthetic utility, and safety considerations for researchers and drug development professionals.
Core Physicochemical and Structural Properties
7-Bromo-6-chloropyrido[2,3-b]pyrazine is typically supplied as a solid powder. Its core identity is established by its unique combination of mass, molecular formula, and structural identifiers.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1823374-98-6 | [5] |
| Molecular Formula | C₇H₃BrClN₃ | [6] |
| Molecular Weight | 244.48 g/mol | [6] |
| Physical Form | Powder / Solid | |
| InChI Key | XRVLIAZLPDGRHR-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CN=C2C(=C(C=N1)Br)N=C(C=N2)Cl | [7] |
| Purity (Typical) | ≥97% | [8] |
| Storage | Room temperature, in a dry, sealed environment |[8] |
Spectroscopic Characterization: A Predictive Framework
For novel or specialized reagents like 7-bromo-6-chloropyrido[2,3-b]pyrazine, experimentally derived spectroscopic data is not always readily available in public repositories. However, based on established principles of spectroscopy and analysis of the constituent functional groups, we can construct a reliable predictive framework. This serves as an essential guide for researchers to verify the identity and purity of the compound upon acquisition.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, 500 MHz, CDCl₃): The aromatic region will be most informative. We expect three distinct signals corresponding to the three protons on the heterocyclic core. The protons at positions 2 and 3 on the pyrazine ring will likely appear as doublets or singlets depending on coupling, while the proton at position 8 on the pyridine ring will appear as a singlet. Due to the electron-withdrawing nature of the nitrogens and halogens, all protons are expected to be significantly downfield.
-
¹³C NMR (Predicted, 125 MHz, CDCl₃): Seven distinct carbon signals are expected. The carbons directly attached to the halogens (C6 and C7) and the nitrogens will show the most significant shifts. The C-Br bond will induce a shift around 115-125 ppm, while the C-Cl bond will shift the carbon signal to approximately 150 ppm. Carbons in the pyrazine ring will also be significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the compound's identity due to the unique isotopic signature of the two different halogens.
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Expected Molecular Ion ([M+H]⁺): A complex cluster of peaks will be observed due to the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
-
m/z ~243.9: Corresponds to [C₇H₃⁷⁹Br³⁵ClN₃ + H]⁺
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m/z ~245.9: Corresponds to [C₇H₃⁸¹Br³⁵ClN₃ + H]⁺ and [C₇H₃⁷⁹Br³⁷ClN₃ + H]⁺
-
m/z ~247.9: Corresponds to [C₇H₃⁸¹Br³⁷ClN₃ + H]⁺
-
-
Causality: The presence and relative intensity of this M, M+2, M+4 pattern is a hallmark of a molecule containing one bromine and one chlorine atom, providing a highly trustworthy confirmation of the elemental composition.
Infrared (IR) Spectroscopy
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.
-
~1200-1000 cm⁻¹: C-N stretching vibrations.
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~850-750 cm⁻¹: C-Cl stretching vibrations.
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~700-600 cm⁻¹: C-Br stretching vibrations.
Reactivity and Strategic Synthetic Utility
The primary value of 7-Bromo-6-chloropyrido[2,3-b]pyrazine lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for sequential, site-selective functionalization. This is a critical feature for building molecular diversity.
Causality of Regioselective Reactivity
In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the C-Br bond is generally more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This difference in reactivity is the cornerstone of its synthetic utility, allowing chemists to selectively modify the C7 position while leaving the C6 position intact for a subsequent transformation.[3]
Conversely, the C-Cl bond can be more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially when activated by the electron-withdrawing heterocyclic core.
Field-Proven Protocol: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol outlines a self-validating system for the selective functionalization at the C7 position.
Objective: To selectively couple an arylboronic acid at the C7 position.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 7-Bromo-6-chloropyrido[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The use of an excess of the boronic acid and a strong base drives the reaction to completion.
-
Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. The water is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. The elevated temperature is required to overcome the activation energy for the oxidative addition step.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (or a peak with the expected mass) indicates conversion.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 7-aryl-6-chloropyrido[2,3-b]pyrazine product.
The resulting 6-chloro intermediate can then be subjected to a second cross-coupling reaction, often under more forcing conditions (higher temperature, stronger base, or a more active catalyst system), to install a second, different group at the C6 position.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this scaffold is realized in its application as a versatile intermediate for creating libraries of novel compounds for biological screening.[3] The pyrido[2,3-b]pyrazine core has been identified in inhibitors of various targets, including:
-
Human Cytomegalovirus (HCMV) Polymerase: Novel derivatives have shown potent antiviral activity.[4]
-
Protein Kinases: The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, mimicking the hinge-binding motifs of many kinase inhibitors.[1]
-
Fibroblast Growth Factor Receptor (FGFR): The related pyrrolo[2,3-b]pyrazine scaffold has been used to develop potent FGFR inhibitors.[10]
By using 7-Bromo-6-chloropyrido[2,3-b]pyrazine, medicinal chemists can systematically and independently vary the substituents at the 6- and 7-positions, allowing for a detailed exploration of the SAR and optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Safety and Handling
As a laboratory chemical, 7-Bromo-6-chloropyrido[2,3-b]pyrazine must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Recommended Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
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7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - PubChemLite. [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - ResearchGate. [Link]
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Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. [Link]
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